molecular formula C14H12BrNO B8024717 4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone

4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone

Cat. No.: B8024717
M. Wt: 290.15 g/mol
InChI Key: ODZSQFCLRIUZGV-UHFFFAOYSA-N
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Description

4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone is an organic compound with the molecular formula C14H12BrNO. It is a derivative of indole, a versatile aromatic heterocyclic compound, and features a bromine atom at the 6-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone typically involves the bromination of an indole precursor followed by cyclization. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position of the indole ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and cyclization processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized indole derivatives .

Mechanism of Action

The mechanism of action of 4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone involves its interaction with specific molecular targets and pathways. The bromine atom at the 6-position of the indole ring plays a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Bromo-1H-indol-3-yl)cyclohex-3-enone is unique due to its specific bromination pattern and the presence of the cyclohexenone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

4-(6-bromo-1H-indol-3-yl)cyclohex-3-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO/c15-10-3-6-12-13(8-16-14(12)7-10)9-1-4-11(17)5-2-9/h1,3,6-8,16H,2,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZSQFCLRIUZGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=CCC1=O)C2=CNC3=C2C=CC(=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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